molecular formula C18H29N3O2 B1609495 L-Leucinamide, N-methyl-L-valyl-N-phenyl- CAS No. 194351-54-7

L-Leucinamide, N-methyl-L-valyl-N-phenyl-

Cat. No.: B1609495
CAS No.: 194351-54-7
M. Wt: 319.4 g/mol
InChI Key: JEHIFQTZKVQDNQ-HOTGVXAUSA-N
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Description

L-Leucinamide, N-methyl-L-valyl-N-phenyl- is a versatile chemical compound that belongs to the class of amides. It is known for its unique chemical structure and biological activity, making it applicable in various fields, including pharmaceuticals, biochemistry, and material science.

Biochemical Analysis

Cellular Effects

The cellular effects of {N-Me-Val}-Leu-anilide are currently under investigation. As of now, there is no specific information available about how it influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism .

Temporal Effects in Laboratory Settings

The temporal effects of {N-Me-Val}-Leu-anilide in laboratory settings are not well documented. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently lacking .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Leucinamide, N-methyl-L-valyl-N-phenyl- typically involves the coupling of L-leucinamide with N-methyl-L-valyl and N-phenyl groups. This process can be achieved through peptide coupling reactions using reagents such as carbodiimides (e.g., DCC or EDC) and coupling additives like HOBt or HOAt .

Industrial Production Methods

Industrial production of this compound may involve large-scale peptide synthesis techniques, utilizing automated peptide synthesizers to ensure high yield and purity. The reaction conditions are optimized to maintain the integrity of the compound while minimizing side reactions .

Chemical Reactions Analysis

Types of Reactions

L-Leucinamide, N-methyl-L-valyl-N-phenyl- can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used to reduce the compound.

    Substitution: Nucleophilic substitution reactions can occur with reagents like alkyl halides

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce amines.

Scientific Research Applications

L-Leucinamide, N-methyl-L-valyl-N-phenyl- has a wide range of applications in scientific research:

    Chemistry: Used as a building block in peptide synthesis and as a reagent in organic synthesis.

    Biology: Studied for its role in protein interactions and enzyme inhibition.

    Medicine: Investigated for its potential therapeutic effects in treating infectious diseases, cancer, and inflammatory disorders.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical processes

Comparison with Similar Compounds

Similar Compounds

    L-Leucinamide, N-methyl-L-valyl-N-phenyl-: Known for its unique structure and biological activity.

    N-[(5-methylisoxazol-3-yl)carbonyl]alanyl-L-valyl-N-phenyl-: Another compound with similar peptide structure and biological properties

Uniqueness

L-Leucinamide, N-methyl-L-valyl-N-phenyl- stands out due to its specific combination of L-leucinamide, N-methyl-L-valyl, and N-phenyl groups, which confer unique chemical and biological properties. This makes it particularly valuable in research and industrial applications .

Properties

IUPAC Name

(2S)-4-methyl-2-[[(2S)-3-methyl-2-(methylamino)butanoyl]amino]-N-phenylpentanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H29N3O2/c1-12(2)11-15(21-18(23)16(19-5)13(3)4)17(22)20-14-9-7-6-8-10-14/h6-10,12-13,15-16,19H,11H2,1-5H3,(H,20,22)(H,21,23)/t15-,16-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEHIFQTZKVQDNQ-HOTGVXAUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC1=CC=CC=C1)NC(=O)C(C(C)C)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](C(=O)NC1=CC=CC=C1)NC(=O)[C@H](C(C)C)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H29N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80427231
Record name L-Leucinamide, N-methyl-L-valyl-N-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80427231
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

319.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

194351-54-7
Record name L-Leucinamide, N-methyl-L-valyl-N-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80427231
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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